molecular formula C9H13NO2 B8809096 3,5-dimethoxy-N-methylaniline CAS No. 118684-17-6

3,5-dimethoxy-N-methylaniline

Cat. No. B8809096
CAS RN: 118684-17-6
M. Wt: 167.20 g/mol
InChI Key: DZJRIEASIKLRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-methylaniline is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

118684-17-6

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3,5-dimethoxy-N-methylaniline

InChI

InChI=1S/C9H13NO2/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6,10H,1-3H3

InChI Key

DZJRIEASIKLRQK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3,5-dimethoxyaniline (13.8 g, 90 mmol), Iodomethane (12.7 g, 90 mmol), and sodium acetate (7.4 g, 90 mmol) in 100 ml of anhydrous THF was stirred under nitrogen atmosphere for 10 hr. Then, THF was removed by rotary evaporation. The crude product was partitioned between water and ethyl ether. The ethereal extraction was separated and washed with water, brine, and dried over Na2SO4. Filtration and removal of solvent provided 13.6 g of crude product. The crude product was chromatographed on silica gel (33% acetone-petroleum ether) to afford the expected product 4.5 g (27% yield).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
27%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Following general procedure A, a mixture of 3,5-dimethoxychlorobenzene (173 mg, 1.0 mmol), 2M methylamine (1 mL, 2.0 mmol), NaOt-Bu (120 mg, 1.2 mmol), BrettPhos precatalyst 10 (8 mg, 0.01 mmol), and t-BuOH (1 mL) was stirred at room temperature for 2 h. The crude product was purified via column chromatography (80:20 to 50:50 Hexanes/EtOAc gradient) to provide the title compound as a pale yellow liquid (150 mg, 90%). 1H NMR (400 MHz, CDCl3) δ: 5.89 (t, J=2.2 Hz, 1H), 5.80 (t, J=2.2 Hz, 2H), 3.76 (s, 7H), 2.81 (s, 3H) ppm. 13C NMR (75 MHz, CDCl3) δ: 161.9, 151.5, 91.4, 89.7, 55.3, 30.9 ppm. Brown, F. J.; Bernstein, P. R.; Cronk, L. A.; Dosset, D. L.; Hebbel, K. C.; Maduskuie, T. P.; Shapiro, H. S.; Vacek, E. P.; Yee, Y. K.; Willard, A. K.; Krell, R. D.; Snyder, D. W. J. Med. Chem. 1989, 32, 807.
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Name
BrettPhos precatalyst
Quantity
8 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.